REACTION_CXSMILES
|
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8](=O)[CH3:9])[CH2:4][CH2:3]1.C([O-])(=O)C.[NH4+].[BH3-]C#[N:19].[Na+]>C1COCC1.CO>[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([CH:8]([NH2:19])[CH3:9])[CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)C(C)=O)F
|
Name
|
|
Quantity
|
9.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 48 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-Butyl-methyl ether (20 mL*3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N HCl
|
Type
|
CUSTOM
|
Details
|
the organic and aqueous layer were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 mL*3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)C(C)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 545 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |